molecular formula C6H2BrFN2 B1376248 4-Bromo-6-fluoronicotinonitrile CAS No. 1805591-30-3

4-Bromo-6-fluoronicotinonitrile

Cat. No.: B1376248
CAS No.: 1805591-30-3
M. Wt: 201 g/mol
InChI Key: OQWIYQNQXBDNBU-UHFFFAOYSA-N
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Description

4-Bromo-6-fluoronicotinonitrile (C₆H₂BrFN₂) is a halogen-substituted pyridine derivative featuring a bromine atom at position 4, a fluorine atom at position 6, and a nitrile group at position 3 of the pyridine ring. Key properties include an average molecular mass of 200.998 g/mol and a monoisotopic mass of 199.9385 g/mol . Its ChemSpider ID is 57325494, and it is registered under CAS RN 1805591-30-2. The compound is utilized in pharmaceutical and agrochemical research due to its reactivity as a versatile intermediate in cross-coupling reactions and heterocyclic synthesis .

Properties

IUPAC Name

4-bromo-6-fluoropyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrFN2/c7-5-1-6(8)10-3-4(5)2-9/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWIYQNQXBDNBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1805591-30-3
Record name 4-bromo-6-fluoropyridine-3-carbonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-fluoronicotinonitrile can be achieved through multiple synthetic routes. One common method involves the bromination and fluorination of nicotinonitrile. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a fluorinating agent like Selectfluor. The reaction conditions often include the use of a solvent like acetonitrile and a catalyst to facilitate the halogenation process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-fluoronicotinonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted nicotinonitriles, while Suzuki-Miyaura coupling can produce biaryl derivatives.

Scientific Research Applications

4-Bromo-6-fluoronicotinonitrile has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: It can be used in the development of bioactive compounds for studying biological pathways and mechanisms.

    Medicine: Researchers explore its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-6-fluoronicotinonitrile involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary based on the specific context of its use .

Comparison with Similar Compounds

4-Bromo-6-chloronicotinaldehyde (C₆H₃BrClNO)

  • Structural Differences : Replaces fluorine at position 6 with chlorine and the nitrile group with an aldehyde (-CHO) at position 3.
  • Properties: Molecular mass: 220.45 g/mol (vs. 200.998 for 4-Bromo-6-fluoronicotinonitrile). XLogP3: 2 (indicating moderate lipophilicity).
  • Reactivity: The aldehyde group enables nucleophilic additions, whereas the nitrile in this compound is more suited for cyanation or cyclization reactions .

2-((4-Bromobenzyl)thio)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile

  • Structural Differences : Features a thioether (-S-) linkage, a trifluoromethyl (-CF₃) group at position 4, and a thiophene substituent at position 5.
  • Properties: Complex molecular formula (C₁₉H₁₁BrF₃N₂S₂) and higher molecular weight (489.33 g/mol).
  • Applications : Likely used in medicinal chemistry for its enhanced metabolic stability due to CF₃ and sulfur moieties .

6-(4-Bromophenyl)-2-ethoxy-4-(4-ethoxyphenyl)nicotinonitrile

  • Structural Differences : Contains ethoxy (-OCH₂CH₃) groups at positions 2 and 4-phenyl, along with a bromophenyl substituent.
  • Crystallographic Data: X-ray diffraction (100 K) reveals a dihedral angle of 82.17° between the pyridine and bromophenyl rings, indicating significant non-planarity. Bond lengths (e.g., C–N: 1.344 Å) suggest conjugation disruption compared to simpler halogenated analogs.
  • Reactivity: Ethoxy groups act as electron donors, altering electronic properties versus electron-withdrawing halogens in this compound .

2-Amino-4-(3-bromophenyl)-6-(4-fluoro-2-methoxymethoxy-phenyl)-nicotinonitrile

  • Structural Differences: Incorporates an amino (-NH₂) group at position 2 and a methoxymethoxy (-OCH₂OCH₃) substituent.
  • Properties: Amino group increases basicity and hydrogen-bonding capacity.
  • Applications: The amino group makes this derivative a candidate for kinase inhibitor synthesis, unlike the non-amino target compound .

Research Findings and Implications

  • Electronic Effects: Fluorine’s strong electron-withdrawing nature in this compound enhances electrophilic aromatic substitution reactivity compared to chloro or ethoxy analogs .
  • Crystallographic Behavior : Bulky substituents (e.g., ethoxy in ) reduce molecular planarity, impacting solid-state packing and bioavailability.
  • Biological Relevance: Thiophene and trifluoromethyl groups in improve drug-like properties, whereas amino groups in facilitate target binding in enzyme inhibition.

Biological Activity

4-Bromo-6-fluoronicotinonitrile is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. As a derivative of nicotinonitrile, it possesses a unique structure that influences its interaction with various biological targets, making it a subject of interest in medicinal chemistry.

  • Chemical Formula : C₇H₄BrFN₂
  • Molecular Weight : 202.02 g/mol
  • CAS Number : 118850813

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The presence of bromine and fluorine atoms enhances the lipophilicity and electronic properties of the compound, which can lead to increased binding affinity to target proteins.

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. For instance, studies have shown that it acts as an inhibitor of KIF18A, a motor protein that plays a critical role in mitotic spindle dynamics. Inhibition of KIF18A has been associated with inducing cell cycle arrest and apoptosis in cancer cells, particularly in cervical cancer cell lines such as HeLa .

Anti-inflammatory Effects

In addition to its anticancer activity, this compound has been investigated for its anti-inflammatory effects. It has been shown to modulate signaling pathways involved in inflammation, potentially reducing the production of pro-inflammatory cytokines. This property makes it a candidate for further exploration in treating inflammatory diseases.

Study on KIF18A Inhibition

A significant study evaluated the effects of this compound on KIF18A activity. The results demonstrated that treatment with the compound resulted in:

  • Cell Cycle Arrest : A notable increase in cells arrested at the metaphase stage.
  • Apoptosis Induction : Enhanced apoptotic markers were observed, indicating cell death through programmed mechanisms.
    These findings suggest that the compound could be developed as a therapeutic agent targeting KIF18A-mediated pathways in cancers .

Anti-inflammatory Activity Assessment

Another investigation focused on the anti-inflammatory potential of this compound. The study involved:

  • In vitro Testing : The compound was tested on macrophage cell lines stimulated with lipopolysaccharides (LPS).
  • Cytokine Production Measurement : Results indicated a significant reduction in TNF-alpha and IL-6 levels, suggesting effective modulation of inflammatory responses .

Data Tables

PropertyValue
Chemical FormulaC₇H₄BrFN₂
Molecular Weight202.02 g/mol
CAS Number118850813
Melting PointNot specified
SolubilityNot specified
Biological ActivityEffect
KIF18A InhibitionInduces cell cycle arrest
ApoptosisIncreased apoptotic markers
Cytokine ModulationReduced TNF-alpha and IL-6

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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